(6R)-6-(Trifluoromethyl)-4alpha,5alpha-methanoproline
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Overview
Description
(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[310]hexane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group and the azabicyclohexane framework. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is investigated for its potential therapeutic effects. Its unique structure and chemical properties make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound is used in the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- OXONE®, monopersulfate compound
- Bromomethyl methyl ether
Uniqueness
Compared to these similar compounds, (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid stands out due to its unique bicyclic structure and the presence of a trifluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8F3NO2 |
---|---|
Molecular Weight |
195.14 g/mol |
IUPAC Name |
(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)4-2-1-3(6(12)13)11-5(2)4/h2-5,11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1 |
InChI Key |
AUALRSWGZMNLIB-KKQCNMDGSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]2N[C@@H]1C(=O)O)C(F)(F)F |
Canonical SMILES |
C1C2C(C2NC1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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